N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine
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Overview
Description
N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a pyrrolidine ring substituted with a methoxyphenylmethyl and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine typically involves the alkylation of pyrrolidine with 4-methoxybenzyl chloride and 2-methylpropyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)methyl]-9H-carbazol-3-amine
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
820984-27-8 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2O/c1-13(2)11-18(15-8-9-17-10-15)12-14-4-6-16(19-3)7-5-14/h4-7,13,15,17H,8-12H2,1-3H3 |
InChI Key |
VLDFWSAZYKTKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)OC)C2CCNC2 |
Origin of Product |
United States |
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